1-ethyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
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Properties
IUPAC Name |
1-ethyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-4-20-12-18(19(21)16-11-14(3)7-10-17(16)20)24(22,23)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGBFQGEHPRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C18H21N2O2S
- Molecular Weight : 341.44 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
Biological Activity Overview
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Anticancer Activity :
- Several studies have reported that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and K562 (leukemia) cell lines.
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Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Anti-inflammatory Effects :
- Preliminary research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Experimental Evidence : Animal models treated with this compound exhibited reduced levels of TNF-alpha and IL-6, suggesting potential use in inflammatory diseases.
Data Table: Biological Activities Summary
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal cells. Therefore, dosage optimization is necessary for therapeutic applications.
Scientific Research Applications
The compound exhibits multiple biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : It shows potential in modulating inflammatory markers, which could be beneficial for treating inflammatory diseases.
- Antioxidant Properties : The compound may combat oxidative stress, contributing to its therapeutic potential.
Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Study 2: Anti-inflammatory Potential
Research investigating the compound's ability to modulate inflammatory cytokines in macrophage cultures revealed a marked reduction in TNF-alpha and IL-6 levels. This suggests a possible role in managing inflammatory disorders.
Applications in Drug Development
The unique structure of 1-ethyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one allows for interaction with various biological targets, enhancing its potential as a lead compound in drug development. Its sulfonyl group increases reactivity, facilitating enzyme inhibition and receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
